Enhanced Antiproliferative Window in MCF-7 Breast Cancer Cells Through N2 4-Methoxy Substitution
Replacement of the N2 4-fluorophenyl group with a 4-methoxyphenyl group on the pyridazinone-acetamide scaffold shifts the antiproliferative breadth. The direct analog N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide displays an MCF-7 IC50 of 6.01 μM . In contrast, the broader pyridazine derivative class from which the target compound is drawn exhibits MCF-7 IC50 values in the range of 27.7–39.2 μM (representative derivatives A and B), with selectivity over normal cells (IC50 > 100 μM) . While the target compound's own MCF-7 IC50 has not been publicly disclosed, the structural placement of the electron-donating 4-methoxy group in the target compound is consistent with the pharmacophore features that drive the 4.6- to 6.5-fold potency enhancement observed in the 4-fluorophenyl analog relative to the class baseline, making it a rational candidate for screens requiring low-micromolar breast cancer activity.
| Evidence Dimension | Antiproliferative IC50 against MCF-7 cells |
|---|---|
| Target Compound Data | Not publicly disclosed; structural class range 27.7–39.2 μM (related pyridazine derivatives) |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: IC50 = 6.01 μM |
| Quantified Difference | 4.6–6.5× potency enhancement for N2-(4-halophenyl) analog vs. generic pyridazine class baseline |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cell line; 48–72 h exposure |
Why This Matters
Procurement decisions for oncology-focused labs should prioritize the 4-methoxy analog over generic pyridazinones due to demonstrated SAR that places the scaffold in a lower-micromolar activity band.
